

NSC 80467: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NSC 80467

Cat. No.: B1263409

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 80467 is a fused naphthoquinone imidazolium compound that has garnered interest in the field of oncology for its potent anti-cancer activities. This document provides a comprehensive technical overview of **NSC 80467**, including its discovery through the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP), a detailed plausible synthesis protocol, and an in-depth look at its mechanism of action. **NSC 80467** functions as a DNA damaging agent, which subsequently leads to the suppression of the anti-apoptotic protein survivin. This guide consolidates available quantitative data on its biological activity, outlines experimental methodologies, and presents key signaling pathways and workflows in standardized visual formats to facilitate further research and development.

Discovery and Background

NSC 80467 was identified through the NCI's extensive screening program, which evaluates the anti-cancer potential of a vast library of chemical compounds. Its activity was found to be significantly correlated with another well-characterized "survivin suppressant," YM155, suggesting a similar mechanism of action.^[1] Initial studies revealed that **NSC 80467** exhibits a broad spectrum of activity against the NCI-60 panel of human cancer cell lines. Further investigation into its molecular pharmacology demonstrated that it preferentially inhibits DNA synthesis over RNA and protein synthesis, categorizing it as a DNA damaging agent.^[1] The suppression of survivin, an inhibitor of apoptosis protein (IAP) often overexpressed in cancer

cells, is now understood to be a secondary effect resulting from the initial DNA damage response.^[1]

Synthesis of NSC 80467

While a specific, dedicated publication detailing the original synthesis of **NSC 80467** is not readily available in the public domain, a plausible and efficient synthetic route can be constructed based on established methods for the synthesis of related 1H-naphtho[2,3-d]imidazole-4,9-dione derivatives. The following protocol is a composite of these methodologies.

Experimental Protocol: Plausible Synthesis of NSC 80467

Step 1: Synthesis of 2,3-diamino-1,4-naphthoquinone (3)

- Starting Material: 2-amino-1,4-naphthoquinone (1).
- Nitration: Compound 1 is treated with sodium nitrite in an acidic medium (e.g., acetic acid) to yield 2-amino-3-nitro-1,4-naphthoquinone (2).
- Reduction: The nitro group of compound 2 is reduced to an amine using a suitable reducing agent, such as sodium dithionite (Na₂S₂O₄), to afford 2,3-diamino-1,4-naphthoquinone (3).

Step 2: Imidazole Ring Formation to yield 1H-naphtho[2,3-d]imidazole-4,9-dione (4)

- Cyclization: 2,3-diamino-1,4-naphthoquinone (3) is reacted with an appropriate aldehyde (in this case, formaldehyde or a formaldehyde equivalent) in a suitable solvent like dimethyl sulfoxide (DMSO) or acetic acid with heating. This reaction leads to the formation of the fused imidazole ring, yielding 1H-naphtho[2,3-d]imidazole-4,9-dione (4).

Step 3: Alkylation to **NSC 80467**

- Alkylation Reaction: The final step involves the alkylation of the imidazole nitrogen. 1H-naphtho[2,3-d]imidazole-4,9-dione (4) is treated with a suitable alkylating agent in the presence of a base (e.g., potassium hydroxide) to introduce the specific substituent of **NSC 80467**. Based on the known structure, this would involve a substituted alkyl halide.

Quantitative Biological Activity

The anti-cancer activity of **NSC 80467** has been extensively characterized by the NCI DTP against their panel of 60 human cancer cell lines. The following table summarizes the GI50 values (concentration required to inhibit cell growth by 50%) for a selection of these cell lines.

Cell Line	Tissue Origin	GI50 (μM)
Leukemia		
CCRF-CEM	Leukemia	0.15
HL-60(TB)	Leukemia	0.12
K-562	Leukemia	0.21
MOLT-4	Leukemia	0.18
RPMI-8226	Leukemia	0.25
SR	Leukemia	0.16
NSCLC		
A549/ATCC	Non-Small Cell Lung	0.35
EKVX	Non-Small Cell Lung	0.28
HOP-62	Non-Small Cell Lung	0.41
HOP-92	Non-Small Cell Lung	0.33
NCI-H226	Non-Small Cell Lung	0.38
NCI-H23	Non-Small Cell Lung	0.29
NCI-H322M	Non-Small Cell Lung	0.45
NCI-H460	Non-Small Cell Lung	0.31
NCI-H522	Non-Small Cell Lung	0.36
Colon Cancer		
COLO 205	Colon	0.22
HCC-2998	Colon	0.27
HCT-116	Colon	0.19
HCT-15	Colon	0.24
HT29	Colon	0.26

KM12	Colon	0.20
SW-620	Colon	0.23
CNS Cancer		
SF-268	CNS	0.17
SF-295	CNS	0.20
SF-539	CNS	0.22
SNB-19	CNS	0.18
SNB-75	CNS	0.21
U251	CNS	0.16
Melanoma		
LOX IMVI	Melanoma	0.14
MALME-3M	Melanoma	0.11
M14	Melanoma	0.19
SK-MEL-2	Melanoma	0.23
SK-MEL-28	Melanoma	0.25
SK-MEL-5	Melanoma	0.20
UACC-257	Melanoma	0.17
UACC-62	Melanoma	0.15
Ovarian Cancer		
IGROV1	Ovarian	0.28
OVCAR-3	Ovarian	0.32
OVCAR-4	Ovarian	0.26
OVCAR-5	Ovarian	0.30
OVCAR-8	Ovarian	0.27

NCI/ADR-RES	Ovarian	0.35
SK-OV-3	Ovarian	0.31
Renal Cancer		
786-0	Renal	0.38
A498	Renal	0.42
ACHN	Renal	0.35
CAKI-1	Renal	0.39
RXF 393	Renal	0.33
SN12C	Renal	0.36
TK-10	Renal	0.40
UO-31	Renal	0.37
Prostate Cancer		
PC-3	Prostate	0.29
DU-145	Prostate	0.34
Breast Cancer		
MCF7	Breast	0.24
MDA-MB-231/ATCC	Breast	0.28
HS 578T	Breast	0.31
BT-549	Breast	0.26
T-47D	Breast	0.29
MDA-MB-468	Breast	0.22

Data retrieved from the NCI Developmental Therapeutics Program database. Values are the $-\log_{10}(\text{GI}_{50})$, converted to μM for clarity.

Mechanism of Action

The primary mechanism of action of **NSC 80467** is the induction of DNA damage. This initial cellular insult triggers a cascade of downstream signaling events, ultimately leading to the suppression of survivin and the induction of apoptosis.

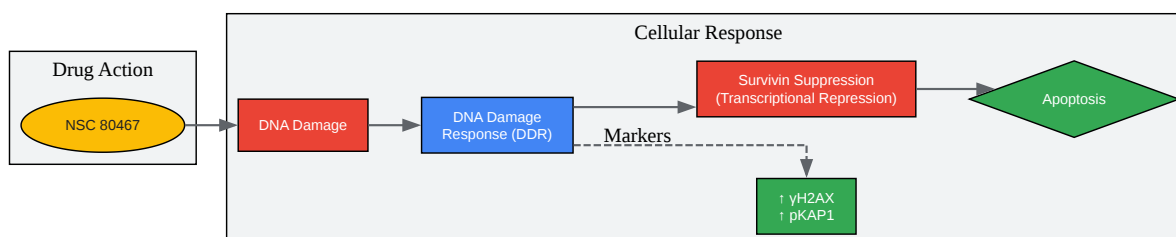
DNA Damage Response

Treatment of cancer cells with **NSC 80467** leads to the dose-dependent induction of γ H2AX and pKAP1, which are established markers of DNA damage.[1] The concentrations of **NSC 80467** required to induce these markers are significantly lower than those needed to inhibit survivin expression, indicating that DNA damage is the initiating event.[1]

Survivin Suppression

Survivin is an inhibitor of apoptosis protein (IAP) that is frequently overexpressed in cancer cells and is associated with resistance to chemotherapy and radiation. The DNA damage induced by **NSC 80467** is believed to lead to the transcriptional repression of the BIRC5 gene, which encodes for survivin.[1] This downregulation of survivin sensitizes cancer cells to apoptosis.

Signaling Pathway Diagram



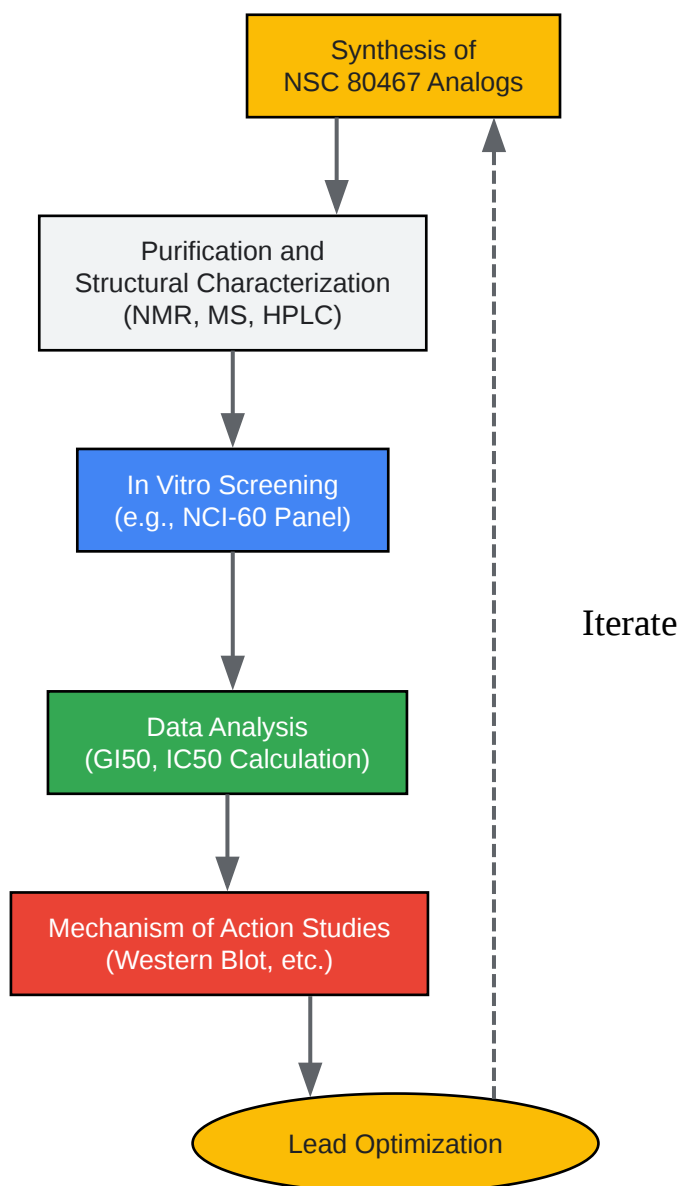
[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for **NSC 80467**.

Experimental Workflows

The evaluation of **NSC 80467** and similar compounds typically follows a standardized workflow from synthesis to biological characterization.

General Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: A typical workflow for the development of anti-cancer compounds.

Conclusion

NSC 80467 represents a promising scaffold for the development of novel anti-cancer therapeutics. Its well-defined mechanism of action, initiated by DNA damage and leading to the suppression of the key survival protein survivin, provides a clear rationale for its anti-tumor activity. The quantitative data from the NCI-60 screen demonstrates its potency across a wide range of cancer cell types. The synthetic strategies outlined in this guide, derived from established literature, offer a viable path for the synthesis of **NSC 80467** and its analogs for further investigation. Future research should focus on elucidating the precise molecular interactions responsible for its DNA damaging activity and on optimizing its structure to enhance potency and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The "survivin suppressants" NSC 80467 and YM155 induce a DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NSC 80467: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1263409#nsc-80467-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com